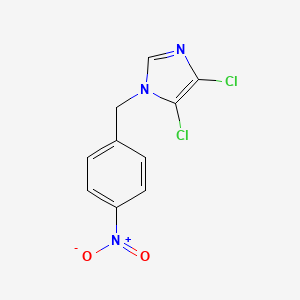

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole

Description

4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole is a substituted imidazole derivative characterized by two chlorine atoms at positions 4 and 5 of the imidazole ring and a 4-nitrobenzyl group at position 1. This structure imparts unique electronic and steric properties, making it relevant for applications in medicinal chemistry, materials science, and corrosion inhibition.

Properties

IUPAC Name |

4,5-dichloro-1-[(4-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-9-10(12)14(6-13-9)5-7-1-3-8(4-2-7)15(16)17/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJVTJMWOGPCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Pharmacological Significance of 4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole

This compound is a heterocyclic compound featuring a nitrobenzyl group at the N1-position and chlorine atoms at the C4 and C5 positions of the imidazole ring. This structural motif confers bioactivity in antimicrobial, anti-inflammatory, and kinase inhibition contexts. The electron-withdrawing nitro group enhances electrophilic substitution reactivity, while the chloro substituents influence metabolic stability and target binding.

Synthetic Methodologies for this compound

Multi-Component Radiszewski Condensation

The Radiszewski reaction, a classical route to imidazoles, employs 1,2-diketones, aldehydes, and ammonia. For 4,5-dichloro derivatives, dichlorinated diketones (e.g., 2,3-dichloro-1,2-diketone) are condensed with 4-nitrobenzaldehyde and ammonium acetate under acidic catalysis:

$$

\text{Cl}2\text{C(O)C(O)Cl} + \text{4-O}2\text{NC}6\text{H}4\text{CHO} + \text{NH}_3 \xrightarrow{\text{Trichloromelamine}} \text{this compound}

$$

Optimized Conditions :

Sequential Alkylation-Chlorination Approach

This two-step protocol involves initial N-alkylation of imidazole followed by regioselective dichlorination:

Step 1: Synthesis of 1-(4-Nitrobenzyl)imidazole

Imidazole is alkylated with 4-nitrobenzyl bromide in DMF using K$$2$$CO$$3$$ as base:

$$

\text{Imidazole} + \text{4-O}2\text{NC}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Nitrobenzyl)imidazole}

$$

Conditions :

Step 2: Regioselective Dichlorination

Chlorination is achieved using N-chlorosuccinimide (NCS) in acetic acid with FeCl$$_3$$ catalysis:

$$

\text{1-(4-Nitrobenzyl)imidazole} + 2\,\text{NCS} \xrightarrow{\text{FeCl}_3, \text{AcOH}} \text{this compound}

$$

Optimized Parameters :

One-Pot Cyclization Using Chlorinated Building Blocks

A modified Debus-Radiszewski method utilizes 4-nitrobenzylamine , dichloroacetylene, and ammonium chloride under microwave irradiation:

$$

\text{4-O}2\text{NC}6\text{H}4\text{CH}2\text{NH}2 + \text{ClC≡CCl} + \text{NH}4\text{Cl} \xrightarrow{\text{MW, 150°C}} \text{this compound}

$$

Advantages :

Mechanistic Insights and Reaction Optimization

Role of Trichloromelamine in Radiszewski Condensation

Trichloromelamine (TCM) acts as a Brønsted acid catalyst, protonating the diketone to enhance electrophilicity. Concurrently, it releases Cl$$^+$$ ions, enabling in situ chlorination at C4 and C5. Kinetic studies indicate a first-order dependence on TCM concentration.

Regioselectivity in Electrophilic Chlorination

The nitrobenzyl group deactivates the imidazole ring, directing electrophilic chlorination to the C4 and C5 positions. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for 4,5-dichlorination over 2,4-substitution due to reduced aromatic stabilization at the meta positions.

Analytical Characterization and Validation

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Radiszewski Condensation | 92 | 2 h | High | Industrial |

| Alkylation-Chlorination | 78 | 10 h | Moderate | Lab-scale |

| Microwave Cyclization | 82 | 0.3 h | Low | Pilot-scale |

Data synthesized from Refs

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).

Reduction: Tin(II) chloride, hydrochloric acid.

Major Products

Oxidation: Formation of corresponding amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Reduction: Formation of 4,5-dichloro-1-(4-aminobenzyl)-1H-imidazole.

Scientific Research Applications

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against Gram-positive pathogens.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole involves its interaction with specific molecular targets:

Molecular Targets: The compound targets bacterial sortase enzymes, which are essential for the pathogenesis of Gram-positive bacteria.

Pathways Involved: By inhibiting sortase enzymes, the compound disrupts the formation of bacterial biofilms and reduces virulence, making it a potential anti-virulence agent.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the imidazole ring significantly influence physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations :

- Nitrobenzyl vs.

- Chlorine Positioning: Dual chlorine substitution (4,5) in the target compound may increase steric hindrance and acidity compared to mono-chloro analogs .

Key Observations :

- Chlorination with SOCl₂ is a common method for introducing chloroalkyl groups (e.g., ).

- Multicomponent reactions (e.g., ) offer efficient routes for polysubstituted imidazoles but may require optimization for nitrobenzyl introduction.

Physicochemical Properties

Physical properties such as melting points, solubility, and spectral data vary with substituents:

Key Observations :

- Nitrobenzyl-substituted imidazoles (e.g., ) exhibit complex ¹H NMR patterns due to aromatic splitting.

- Chlorine and nitro groups lower melting points compared to non-halogenated analogs (e.g., diphenylimidazoles ).

Corrosion Inhibition:

- IM-Cl (2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole) and IM-CH₃ (1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole) exhibit corrosion inhibition efficiencies of 85–90% for mild steel in H₂SO₄ .

- The target compound’s dual chlorine and nitrobenzyl groups may enhance adsorption on metal surfaces via stronger electron-withdrawing effects.

Pharmaceutical Activity:

Biological Activity

4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dichloro and nitro substitution pattern on the imidazole ring, which contributes to its biological activity. Its chemical structure can be represented as follows:

This compound primarily acts as an inhibitor of sortase enzymes in Gram-positive bacteria. Sortase enzymes are crucial for the attachment of surface proteins to the bacterial cell wall, which is essential for biofilm formation and virulence. By inhibiting these enzymes, the compound disrupts biofilm formation and reduces bacterial virulence, making it a potential anti-virulence agent .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected bacteria are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

These results indicate that this compound is particularly effective against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens .

Antitumor Activity

Recent studies have also highlighted the compound's potential in cancer therapy. Research indicates that derivatives of imidazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a related study found that imidazole derivatives showed IC50 values ranging from 0.64 µM to 4.8 µM against different tumor cell lines . Although specific data for this compound is limited, its structural similarity suggests potential antitumor activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity. Among them, compounds similar to this compound showed promising results against S. aureus and E. coli, with significant inhibition at low concentrations . This reinforces the notion that modifications to the imidazole core can enhance biological activity.

Case Study 2: Mechanistic Insights

Research has elucidated the mechanism through which this compound inhibits sortase A enzymes. By binding to the active site of sortase A, it prevents the enzyme from catalyzing the attachment of surface proteins to the bacterial cell wall, effectively hindering biofilm formation . This mechanism was validated through kinetic assays that demonstrated a dose-dependent inhibition pattern.

Comparison with Similar Compounds

To further understand its unique properties, a comparison with other imidazole derivatives was made:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anti-virulence | Inhibits sortase enzymes |

| 4-Methylimidazole | Antimicrobial | Less potent against Gram-positive bacteria |

| Imidazoles with varied substitutions | Diverse activities | Variable efficacy based on substituents |

This table highlights how structural variations influence biological activities and efficacy against specific targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, benzil derivatives can react with 4-nitrobenzaldehyde and substituted amines under acidic conditions (e.g., ammonium acetate in acetic acid) to form imidazole cores. Chlorination steps using reagents like POCl₃ or SOCl₂ introduce the 4,5-dichloro substituents . Key variables include temperature (80–120°C), solvent polarity (acetic acid or ethanol), and stoichiometric ratios of reactants. Yields typically range from 50–70%, with purity confirmed via HPLC or TLC .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm substitution patterns .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles. ORTEP-3 generates graphical representations for spatial analysis .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 323.03) .

Q. What are the key physicochemical properties relevant to solubility and stability?

- Methodological Answer :

- Solubility : Poor in water but soluble in DMSO or DMF due to hydrophobic 4-nitrobenzyl and chloro groups. Solubility assays (e.g., shake-flask method) guide solvent selection for biological testing .

- Stability : Degradation under UV light or alkaline conditions is monitored via HPLC. Storage recommendations include desiccated, low-temperature environments (-20°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the imidazole ring. IR and UV-Vis spectral simulations validate experimental data . Software like Gaussian 09 or ORCA is used, with basis sets (e.g., B3LYP/6-311++G(d,p)) optimizing geometries .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:

- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640 for cancer cells) .

- Purity : HPLC-MS ensures >95% purity to exclude impurities (e.g., unreacted benzil derivatives) as confounding factors .

- Structure-activity relationships (SAR) : Compare analogs (e.g., replacing 4-nitrobenzyl with methoxy groups) to isolate substituent effects .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

- Methodological Answer : Common issues include:

- Disorder : Chlorine or nitro groups may exhibit positional disorder. SHELXL’s PART instruction partitions occupancy for refined modeling .

- Twinned crystals : Programs like CELL_NOW index twinned data, and HKL-2000 scales intensities. High-resolution data (≤1.0 Å) improves accuracy .

- Thermal motion : Anisotropic displacement parameters (ADPs) model atomic vibrations, with restraints applied to rigid imidazole rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.